molecular formula C25H23N3O3S2 B2686458 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391876-48-5

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2686458
CAS No.: 391876-48-5
M. Wt: 477.6
InChI Key: VIMXLLQAYATDEG-OCEACIFDSA-N
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Description

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a dihydroisoquinoline moiety with a benzo[d]thiazole ring, linked via a sulfonyl group to a benzamide framework. Its structural complexity and functional groups make it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.

    Synthesis of the Benzo[d]thiazole Ring: This involves the cyclization of a 2-aminothiophenol derivative with a suitable carbonyl compound.

    Coupling via Sulfonylation: The dihydroisoquinoline and benzo[d]thiazole intermediates are then linked through a sulfonyl chloride intermediate, forming the sulfonyl bridge.

    Formation of the Benzamide: The final step involves the condensation of the sulfonylated intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the dihydroisoquinoline moiety to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or sulfoxide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Isoquinoline derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Biological Studies: Used in studies exploring enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Chemical Biology: Serves as a probe to study protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as the inhibition of cell proliferation in cancer cells. The compound’s sulfonyl and benzamide groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds:

    (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: can be compared with other sulfonyl-containing benzamides and benzo[d]thiazole derivatives.

    Sulfonyl Benzamides: Compounds like sulfasalazine, which also contain sulfonyl groups linked to benzamide structures.

    Benzo[d]thiazole Derivatives: Compounds such as riluzole, which feature the benzo[d]thiazole ring system.

Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer specific binding properties and biological activities not commonly found in other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-17-7-12-22-23(15-17)32-25(27(22)2)26-24(29)19-8-10-21(11-9-19)33(30,31)28-14-13-18-5-3-4-6-20(18)16-28/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMXLLQAYATDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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